molecular formula C7H9O7- B3285198 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoate CAS No. 799271-75-3

2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoate

Cat. No. B3285198
CAS RN: 799271-75-3
M. Wt: 205.14 g/mol
InChI Key: FETDIFFICNMXPP-UHFFFAOYSA-M
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Description

2-Hydroxy-4-methoxybenzoic acid is a chemical compound with the molecular formula C8H8O4 and a molecular weight of 168.15 . It’s also known by several synonyms, including 4-methoxysalicylic acid, 2-hydroxy-p-anisic acid, and 2-hydroxy-4-methoxy-benzoic acid .


Synthesis Analysis

A chalcone derivative, 2-hydroxy-4-methoxy-2′,3′-benzochalcone, was prepared . It showed antimitotic activity through its inhibitory effect on tubulin polymerization .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-methoxybenzoic acid was determined by X-ray crystallography .


Chemical Reactions Analysis

The compound showed antimitotic activity through its inhibitory effect on tubulin polymerization .


Physical And Chemical Properties Analysis

2-Hydroxy-4-methoxybenzoic acid has a melting point of 158°C to 159°C . Its solubility in DMF, DMSO, and ethanol is 30 mg/ml . It’s insoluble in water .

Mechanism of Action

The molecular binding mode of 2-hydroxy-4-methoxy-2′,3′-benzochalcone with tubulin was elucidated using in silico docking and nuclear magnetic resonance spectroscopy .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-hydroxy-4-methoxy-2-methoxycarbonyl-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O7/c1-13-4(8)3-7(12,5(9)10)6(11)14-2/h12H,3H2,1-2H3,(H,9,10)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETDIFFICNMXPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)[O-])(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9O7-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90823422
Record name 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799271-75-3
Record name 2-Hydroxy-4-methoxy-2-(methoxycarbonyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90823422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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